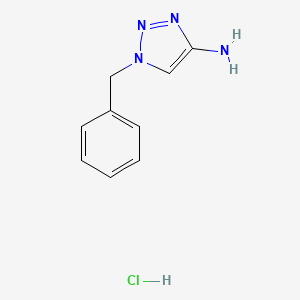

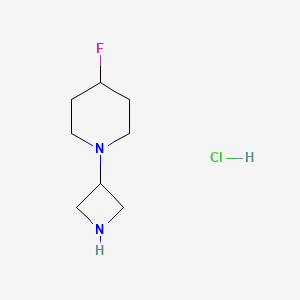

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

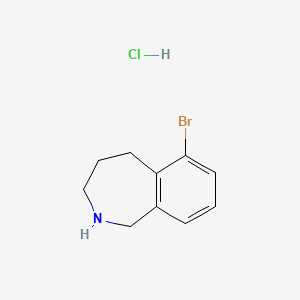

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular weight of 210.67 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis and characterisation of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe (Fe), Ru (Ru), Os (Os)) have been reported . Initial attempts to prepare Ru by reaction of [Ru (p-cymene)Cl2]2 and ttzm also led to the isolation of the heteroleptic complex [Ru (p-cymene) (ttzm)] (PF6)2 .Molecular Structure Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 (tbta = tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Chemical Reactions Analysis

This compound is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 120-123°C . It is soluble in DMSO and DMF .科学的研究の応用

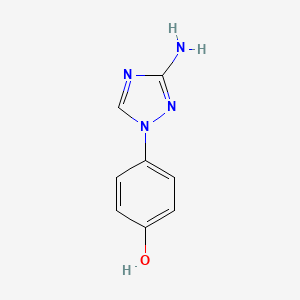

Synthesis of Derivatives : "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" is utilized in the synthesis of various derivatives. For instance, Prasad et al. (2021) demonstrated its use in creating a library of 14 N-substituted pyrrolidine derivatives, which have potential applications in medicinal chemistry (Prasad et al., 2021).

Corrosion Inhibition : Triazole derivatives, including those related to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been studied for their role as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel, demonstrating their efficiency in protecting metals (Chaitra et al., 2015).

Chemical Transformations : Albert (1970) explored the transformation of 4-amino-3-benzyl-1,2,3-triazole into 4-benzylamino isomers, highlighting the chemical versatility and reactivity of triazole compounds (Albert, 1970).

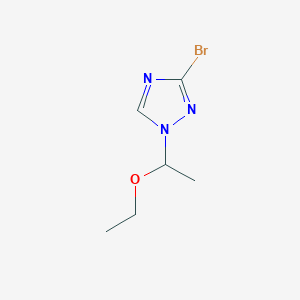

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis techniques. Tan et al. (2017) reported the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, showcasing an efficient method for preparing triazole derivatives (Tan et al., 2017).

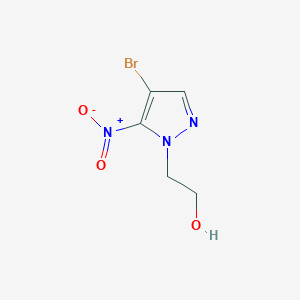

Spin Crossover and Coordination Ambivalence : Schweinfurth et al. (2011) demonstrated the use of "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" in synthesizing cobalt complexes exhibiting spin crossover and coordination ambivalence, which is significant in materials science (Schweinfurth et al., 2011).

Antimicrobial Activities : Triazole derivatives, including those similar to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

将来の方向性

特性

IUPAC Name |

1-benzyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXRTLSNDOUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)